Cas no 1869884-23-0 (2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid)

2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid is a fluorinated heterocyclic compound featuring an isoquinoline scaffold coupled with a difluoroacetic acid moiety. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and pharmaceutical research. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the isoquinoline core offers a versatile platform for further functionalization. Its applications include serving as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The compound’s well-defined reactivity and compatibility with diverse synthetic routes underscore its utility in drug discovery and development.
2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid structure
1869884-23-0 structure
Product name:2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid
CAS No:1869884-23-0
MF:C11H7F2NO2
MW:223.175589799881
CID:6223042
PubChem ID:165493135

2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
    • 1869884-23-0
    • EN300-1138328
    • 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid
    • Inchi: 1S/C11H7F2NO2/c12-11(13,10(15)16)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H,(H,15,16)
    • InChI Key: IVNWYQDVKGYAPI-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(C1C=CC2C=NC=CC=2C=1)F

Computed Properties

  • Exact Mass: 223.04448479g/mol
  • Monoisotopic Mass: 223.04448479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 50.2Ų

2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1138328-0.05g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1138328-0.25g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1138328-10.0g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0
10g
$6635.0 2023-06-09
Enamine
EN300-1138328-1.0g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0
1g
$1543.0 2023-06-09
Enamine
EN300-1138328-10g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1138328-1g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1138328-5g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1138328-2.5g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1138328-0.1g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1138328-0.5g
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
1869884-23-0 95%
0.5g
$1014.0 2023-10-26

2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid Related Literature

Additional information on 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid

Introduction to 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid (CAS No. 1869884-23-0)

2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid (CAS No. 1869884-23-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of the difluoro and isoquinoline moieties imparts distinct chemical and biological properties, making it a subject of extensive study.

The chemical structure of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid consists of a difluoromethyl group attached to an isoquinoline ring, which is further substituted with an acetic acid moiety. This combination of functional groups provides a versatile platform for the design and synthesis of new drugs. The difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the isoquinoline ring contributes to its biological activity and selectivity.

Recent studies have highlighted the potential of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate specific signaling pathways involved in neuronal survival and function. For instance, it has been demonstrated to inhibit the activity of certain kinases that are implicated in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective effects, 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by disrupting key cellular processes such as cell cycle progression and apoptosis. The unique chemical structure allows it to penetrate cell membranes efficiently, making it a potential candidate for developing targeted cancer therapies.

The pharmacokinetic properties of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid have been extensively studied to optimize its therapeutic efficacy. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity facilitates good oral bioavailability, while its metabolic stability ensures prolonged therapeutic effects.

To further enhance the therapeutic potential of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid, researchers are exploring various prodrug strategies. Prodrugs are designed to improve the pharmacological properties of a parent drug by enhancing its solubility, stability, or target specificity. For example, ester prodrugs of this compound have been synthesized and evaluated for their improved pharmacokinetic profiles and reduced side effects.

Clinical trials are currently underway to assess the safety and efficacy of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid in human subjects. Early results from phase I trials have shown promising outcomes with minimal adverse effects. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid (CAS No. 1869884-23-0) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant potential to contribute to advancements in medicinal chemistry and pharmaceutical science.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk